![molecular formula C13H13BO2 B1612915 (3'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 501944-56-5](/img/structure/B1612915.png)
(3'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid
Overview
Description
(-3'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid, also known as 3MBA, is a boronic acid derivative of biphenyl. It is a colorless solid that is insoluble in water and has a melting point of 108-110°C. 3MBA is a versatile compound that has a wide range of applications in organic synthesis, medicinal chemistry, and catalysis. 3MBA is a useful building block in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. It is also used in the synthesis of boron-containing compounds for biological and medical research.
Scientific Research Applications
Sensing Applications
Boronic acids, including (3’-Methyl-[1,1’-biphenyl]-4-yl)boronic acid, are increasingly utilized in diverse areas of research. Their interactions with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling . This can be particularly useful in the study of biological systems and processes.
Protein Manipulation and Modification
Boronic acids have shown significant growth in the interaction with proteins, their manipulation, and cell labelling . This makes them valuable tools in biochemistry and molecular biology.
Separation Technologies
Boronic acids are also used in separation technologies . They can be used for electrophoresis of glycated molecules , which can be beneficial in the analysis of complex biological samples.
Development of Therapeutics
Boronic acids are used in the development of therapeutics . Their unique chemical properties make them suitable for the design and synthesis of new drugs.
Cross-Coupling Reactions
Methylboronic acid, a related compound, has been used in palladium-catalyzed Stille and Suzuki-Miyaura cross-couplings . It’s likely that (3’-Methyl-[1,1’-biphenyl]-4-yl)boronic acid could have similar applications.
Catalyst in Chemical Reactions
Methylboronic acid has been used in microwave-heated heterogeneous palladium (Pd)-catalyzed reactions . It has also been used in ruthenium (Ru)-catalyzed silylation reactions . Given the structural similarities, (3’-Methyl-[1,1’-biphenyl]-4-yl)boronic acid could potentially be used in similar catalytic roles.
Preparation of Other Catalysts
Methylboronic acid has been used to prepare bis(aminotropone) titanium (Ti) catalysts for ethylene polymerizations . This suggests that (3’-Methyl-[1,1’-biphenyl]-4-yl)boronic acid could also be used in the preparation of other catalysts.
Safety and Hazards
“(3’-Methyl-[1,1’-biphenyl]-4-yl)boronic acid” is considered hazardous. It may damage fertility and the unborn child. Proper safety precautions should be followed when handling this compound .
Future Directions
Future research could explore the application of “(3’-Methyl-[1,1’-biphenyl]-4-yl)boronic acid” in the development of novel pharmaceuticals, agrochemicals, and materials. Additionally, investigating its reactivity in other coupling reactions and exploring its potential as a building block for organic synthesis would be valuable .
Mechanism of Action
Target of Action
The primary target of 4-(3-Methylphenyl)phenylboronic Acid, also known as (3’-Methyl-[1,1’-biphenyl]-4-yl)boronic acid, is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers formally nucleophilic organic groups from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to provide the organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .
Pharmacokinetics
These properties can impact the bioavailability of the compound, making it a valuable reagent in the SM coupling process .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond . This is achieved through the SM coupling reaction, where the compound provides the organoboron reagent necessary for the transmetalation process .
properties
IUPAC Name |
[4-(3-methylphenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO2/c1-10-3-2-4-12(9-10)11-5-7-13(8-6-11)14(15)16/h2-9,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAZTBOWJCUUAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=CC(=C2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629650 | |
| Record name | (3'-Methyl[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid | |
CAS RN |
501944-56-5 | |
| Record name | (3'-Methyl[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



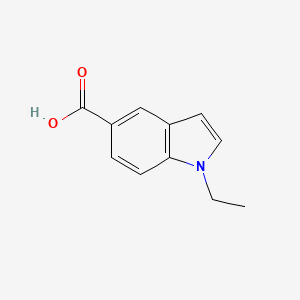
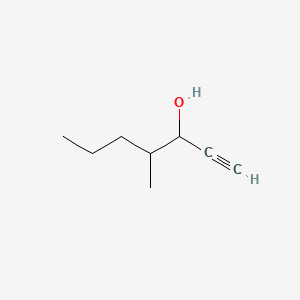


![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde 5,5-dioxide](/img/structure/B1612840.png)
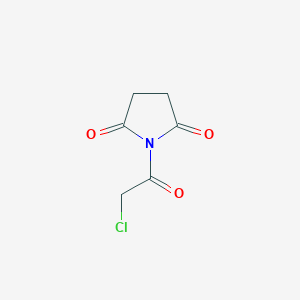
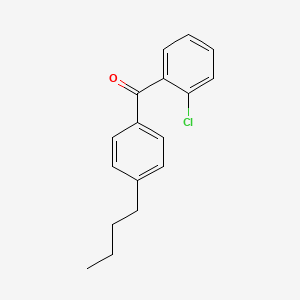
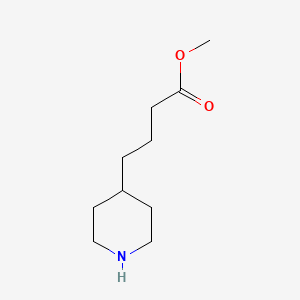


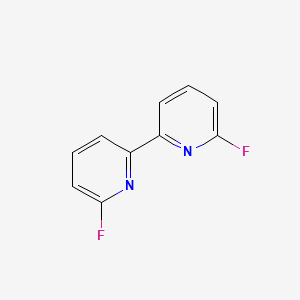
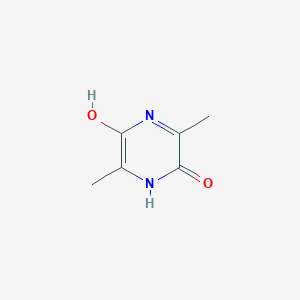

![5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B1612855.png)